![molecular formula C8H13NO3S B1471646 1-Cyclopropanesulfonylpiperidin-3-one CAS No. 1526955-50-9](/img/structure/B1471646.png)
1-Cyclopropanesulfonylpiperidin-3-one
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Scientific Research Applications
1. Enzyme Inhibition
A study by Chiba et al. (1999) explored the use of a cyclopropane substrate analog as a mechanism-based inhibitor for 3-isopropylmalate dehydrogenase (IPMDH). This compound, designed to inhibit the penultimate step in the biosynthesis of the essential amino acid l-leucine, was found to be a competitive and mechanism-based inhibitor for IPMDH (Chiba, Eguchi, Oshima, & Kakinuma, 1999).
2. GPCR Modulation
Cyclotides, which are plant-derived peptides, have been studied for their potential in modulating G protein-coupled receptors (GPCRs). A 2017 study identified a cyclotide from the ipecac plant that antagonizes the corticotropin-releasing factor type 1 receptor (CRF1R), showcasing the potential of cyclopropanes in GPCR ligand design (Fahradpour et al., 2017).
3. Development of MMP Inhibitors
Research by Reichelt et al. (2002) utilized cyclopropane-derived peptidomimetics as inhibitors for matrix metalloproteinases (MMPs). These compounds were evaluated for their potential in probing the topological features of MMP binding pockets and exploring the importance of hydrogen bonding in MMP-inhibitor complexes (Reichelt, Gaul, Frey, Kennedy, & Martin, 2002).
4. Natural Product Biosynthesis
A comprehensive review by Thibodeaux et al. (2012) discussed the enzymatic chemistry involved in the biosynthesis of cyclopropane, epoxide, and aziridine groups in natural products. These elements are key components in a variety of biologically active compounds with diverse pharmacological activities (Thibodeaux, Chang, & Liu, 2012).
5. Novel Synthesis Approaches
Liu et al. (2008) developed a new cyclopropanone equivalent, 1-(arylsulfonyl)cyclopropanol, and applied it to synthesize 1-alkynyl cyclopropylamines. This study highlights the versatility of cyclopropanes in organic synthesis (Liu, An, Jiang, & Chen, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-cyclopropylsulfonylpiperidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c10-7-2-1-5-9(6-7)13(11,12)8-3-4-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXLICOAKMOYEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)S(=O)(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanesulfonylpiperidin-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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